N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide
Description
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide is a complex organic compound with a unique structure that combines a benzotriazole moiety with a dimethylbenzamide group
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C23H22N4O2/c1-4-29-19-9-7-18(8-10-19)27-25-21-12-6-17(14-22(21)26-27)24-23(28)20-11-5-15(2)13-16(20)3/h5-14H,4H2,1-3H3,(H,24,28) |
InChI Key |
BNAQTWPYQLCTEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide typically involves the condensation of 4-ethoxyphenyl hydrazine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzotriazole ring can be reduced to form amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, inhibiting enzyme activity, while the benzamide group can interact with protein targets, modulating their function .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl) azetidin-2-ones: These compounds share the ethoxyphenyl group but differ in their core structure, which is based on azetidinone rather than benzotriazole.
Schiff bases with transition metal complexes: These compounds also contain benzotriazole moieties and are studied for their biological activities.
Uniqueness
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide is unique due to its combination of benzotriazole and benzamide groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
